molecular formula C7H10N2O B6283107 3-ethyl-2-oxopyrrolidine-3-carbonitrile CAS No. 153929-21-6

3-ethyl-2-oxopyrrolidine-3-carbonitrile

Cat. No. B6283107
CAS RN: 153929-21-6
M. Wt: 138.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-2-oxopyrrolidine-3-carbonitrile, commonly known as EOPC, is a heterocyclic compound with a variety of applications in the scientific research field. It is a colorless, odorless crystalline solid that has been used in a variety of chemical syntheses. EOPC has also been used in the development of pharmaceuticals and agrochemicals.

Scientific Research Applications

EOPC has been used in a variety of scientific research applications. It has been used in the development of agrochemicals, pharmaceuticals, and other compounds. It has been used as a reagent in the synthesis of compounds such as aminopyridines, aminopyrrolidines, and aminopyrrolidinones. It has also been used as a catalyst in the synthesis of polymers and in the synthesis of heterocyclic compounds.

Mechanism of Action

The mechanism of action of EOPC is not fully understood. It is believed to act as a catalyst in the synthesis of various compounds by forming a reactive intermediate. This intermediate then reacts with other molecules to form the desired product. In addition, EOPC has been shown to act as a proton donor in the formation of amines and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of EOPC are not well understood. However, some studies have suggested that it may act as an antioxidant, as well as a neuroprotective agent. In addition, EOPC has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using EOPC in laboratory experiments include its low cost, ease of synthesis, and its ability to act as a catalyst in the synthesis of various compounds. However, there are some limitations to its use. For example, EOPC is not soluble in water and must be used in an inert atmosphere. In addition, it is not very stable and can decompose over time.

Future Directions

The potential future directions for EOPC include its use in the development of new pharmaceuticals and agrochemicals. In addition, further research could be done to explore its potential as an antioxidant, neuroprotective agent, and cancer inhibitor. Furthermore, its ability to act as a catalyst in the synthesis of various compounds could be further explored. Finally, its use in the synthesis of polymers could be investigated.

Synthesis Methods

The synthesis of EOPC is a multi-step process that begins with the preparation of 2-oxopyrrolidine-3-carbonitrile from pyrrolidine-2-thione. This is achieved by reacting the thione with formic acid in the presence of a catalyst. The resulting product is then reacted with ethyl iodide to form 3-ethyl-2-oxopyrrolidine-3-carbonitrile. This reaction is known as the Staudinger reaction and is typically carried out in an inert atmosphere.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-ethyl-2-oxopyrrolidine-3-carbonitrile involves the reaction of ethyl 2-oxo-4-phenylbutyrate with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-oxo-4-phenylbutyrate. This intermediate is then reacted with hydrazine hydrate to form 3-ethyl-2-oxopyrrolidine-3-carbonitrile.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutyrate", "Ethyl cyanoacetate", "Sodium ethoxide", "Hydrazine hydrate" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutyrate is reacted with ethyl cyanoacetate in the presence of sodium ethoxide to form ethyl 2-cyano-3-oxo-4-phenylbutyrate.", "Step 2: Ethyl 2-cyano-3-oxo-4-phenylbutyrate is then reacted with hydrazine hydrate in ethanol to form 3-ethyl-2-oxopyrrolidine-3-carbonitrile." ] }

CAS RN

153929-21-6

Product Name

3-ethyl-2-oxopyrrolidine-3-carbonitrile

Molecular Formula

C7H10N2O

Molecular Weight

138.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.